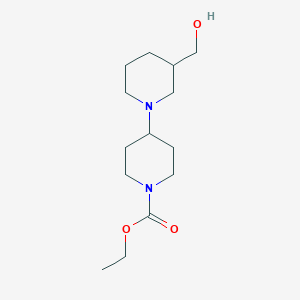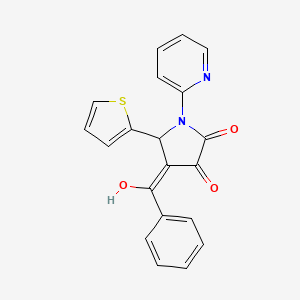![molecular formula C15H20N2O2S B5299616 N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide](/img/structure/B5299616.png)
N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide, also known as DMF-DMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress and inflammation, and the enhancement of mitochondrial function. These effects may contribute to this compound's neuroprotective and cognitive-enhancing properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide in lab experiments is its relatively low toxicity and high potency, which allows for precise dosing and minimal side effects. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound may have limited solubility in certain solvents, which may affect its suitability for certain experimental designs.
Orientations Futures
There are several potential future directions for research on N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide. One area of interest is the development of this compound-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the further elucidation of this compound's mechanism of action, which could lead to the development of more potent and selective compounds. Finally, the use of this compound in combination with other compounds, such as nootropics or antioxidants, may enhance its therapeutic potential and reduce potential side effects.
Méthodes De Synthèse
N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide is synthesized through a multi-step process involving the reaction of 3-methyl-2-furancarboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 3-methyl-2-thiophenemethylamine. The final step involves the reaction of the resulting product with dimethylamine.
Applications De Recherche Scientifique
N-[2-(dimethylamino)-2-(3-methyl-2-thienyl)ethyl]-3-methyl-2-furamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to enhance cognitive function and memory retention in animal models. In pharmacology, this compound has been studied for its potential as a novel therapeutic agent for treating various diseases, including Alzheimer's disease and Parkinson's disease. In drug discovery, this compound has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(3-methylthiophen-2-yl)ethyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10-5-7-19-13(10)15(18)16-9-12(17(3)4)14-11(2)6-8-20-14/h5-8,12H,9H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQINXXIIOTKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC(C2=C(C=CS2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-3-(4-morpholinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5299535.png)
![4-chloro-N-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5299538.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5299549.png)

![N-(3-fluoro-4-methylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5299563.png)
![3-[5-(3-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5299564.png)
![(1-{2-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B5299570.png)
![6-(methoxymethyl)-1-methyl-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5299585.png)

![methyl 5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoate](/img/structure/B5299596.png)
![N,N-dimethyl-5-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B5299613.png)
![methyl 2-[({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-2-methylpropanoate](/img/structure/B5299617.png)
![2-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5299634.png)
![N-cyclohexyl-2-({4-[(pyridin-2-ylamino)sulfonyl]phenyl}thio)acetamide](/img/structure/B5299636.png)